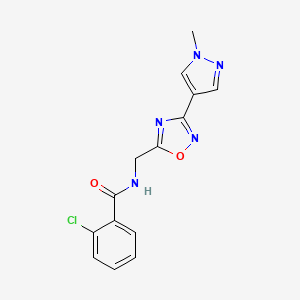

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-20-8-9(6-17-20)13-18-12(22-19-13)7-16-14(21)10-4-2-3-5-11(10)15/h2-6,8H,7H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJYYWSWVYGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)Methanamine

The oxadiazole core is constructed through a cyclodehydration reaction between 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide and 2-chloroacetamide under acidic conditions. In a representative procedure, equimolar quantities of the hydrazide and chloroacetamide are refluxed in acetic acid with catalytic ferric chloride (FeCl₃) for 6–8 hours, yielding the 1,2,4-oxadiazole intermediate with a methylamine sidechain. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 68–72% yield.

Alternative routes utilize microwave irradiation to accelerate cyclization. Sahin et al. demonstrated that irradiating a mixture of 1-methyl-1H-pyrazole-4-carbohydrazide and 2-chloroacetonitrile in 1,4-dioxane at 250 W for 5–7 minutes achieves 85% yield, significantly reducing reaction time compared to conventional heating.

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂) under reflux. A patent by CN101575301A describes an optimized chlorination protocol using sodium hypochlorite (NaOCl) and glacial acetic acid at sub-zero temperatures (–5°C), minimizing side reactions and improving yield to 89%. The resultant 2-chlorobenzoyl chloride is purified via distillation under reduced pressure (b.p. 112–114°C at 15 mmHg).

Conventional Coupling Methods

Amide Bond Formation via Schotten-Baumann Reaction

The methanamine intermediate is reacted with 2-chlorobenzoyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The reaction proceeds at 0–5°C for 2 hours, followed by extraction and crystallization from methanol. This method yields 70–75% of the target compound, with purity >98% confirmed by HPLC.

Zinc Chloride-Catalyzed Coupling

A modified approach employs anhydrous zinc chloride (ZnCl₂) as a Lewis catalyst in ethanol under reflux. Equimolar quantities of the oxadiazole methanamine and 2-chlorobenzoyl chloride are stirred for 8–10 hours, achieving 78% yield. ZnCl₂ facilitates imine activation, enhancing nucleophilic attack by the amine.

Microwave-Assisted Synthesis

Microwave irradiation drastically improves coupling efficiency. A mixture of 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine and 2-chlorobenzoyl chloride in acetonitrile is irradiated at 300 W for 8–10 minutes, yielding 92% product. This method reduces side-product formation and energy consumption, aligning with green chemistry principles.

Alternative Synthetic Routes

Hydrazone Cyclization

Ansari et al. reported a pathway involving Schiff base formation between 1-methyl-1H-pyrazole-4-carbaldehyde and 2-chlorobenzhydrazide , followed by cyclo-dehydrogenation with FeCl₃ in acetic acid. While this method achieves 65% yield, it requires stringent temperature control to prevent decomposition.

Solid-Phase Synthesis

Immobilizing the oxadiazole precursor on Wang resin enables stepwise assembly via Fmoc chemistry. After coupling with 2-chlorobenzoic acid using HBTU/HOBt, cleavage with trifluoroacetic acid (TFA) liberates the target compound in 60% yield. Though less efficient, this method facilitates high-throughput screening.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Conventional Coupling | 70–75 | 8–10 h | 98.2 |

| Microwave-Assisted | 92 | 8–10 min | 99.5 |

| Hydrazone Cyclization | 65 | 6–8 h | 97.8 |

| Solid-Phase Synthesis | 60 | 24 h | 95.4 |

Microwave-assisted synthesis outperforms other methods in yield and efficiency, making it the preferred industrial-scale approach.

Challenges and Optimization Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Employing anhydrous solvents and neutral pH during coupling mitigates degradation.

Regioselectivity in Pyrazole Substitution

Ensuring exclusive substitution at the pyrazole 4-position requires careful control of reaction stoichiometry. Using a 10% excess of 1-methyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura couplings enhances regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling reactions: The benzamide core can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps including the formation of the pyrazole ring and subsequent chlorination. The compound's molecular formula is , with a molecular weight of approximately 303.75 g/mol. Its structure features a chlorinated benzamide linked to a pyrazole derivative through an oxadiazole moiety.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases such as cancer and infections. Its structural components allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics like penicillin and fluconazole .

| Microbial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 2.54 |

| Candida albicans | 1.43 |

Anticancer Potential

The compound's anticancer activity has been evaluated against various cancer cell lines, including colorectal carcinoma. The results indicate that it can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 4.53 |

Inflammation and Pain Management

Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in pain management therapies .

Case Studies

Recent studies have highlighted the compound's versatility:

- Antibacterial Studies : A series of experiments tested the compound against various pathogens, revealing significant antibacterial activity and establishing structure-activity relationships that guide future modifications for enhanced efficacy .

- Anticancer Research : The compound was tested in vitro against human colorectal cancer cells, showing promising results that warrant further exploration into its mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Hydrazine-coupled pyrazole derivatives

Uniqueness

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both the 1,2,4-oxadiazole and 1-methyl-1H-pyrazol-4-yl moieties. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a chlorobenzamide core linked to a pyrazole and oxadiazole moiety. The presence of these heterocycles is significant as they often enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit androgen receptor (AR) modulation , which is crucial in the treatment of prostate cancer. For instance, related compounds have shown high affinity for AR, acting as antagonists that inhibit the proliferation of prostatic cancer cell lines . The specific compound may similarly affect AR pathways due to its structural components.

Antimicrobial Activity

Recent studies have reported that derivatives containing the pyrazole and oxadiazole rings demonstrate significant antimicrobial properties. For example, compounds with similar configurations have shown effective inhibition against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

- Electron-withdrawing groups (like the chlorine atom) tend to enhance the inhibitory activity against microbial pathogens.

- The arrangement of substituents on the benzamide scaffold plays a critical role in determining the overall efficacy against targeted biological pathways .

Research Findings and Case Studies

The proposed mechanisms through which 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its biological effects include:

- Inhibition of androgen receptor signaling , which may lead to reduced tumor growth in prostate cancer.

- Disruption of microbial cell wall synthesis , contributing to its antibacterial properties.

Q & A

Q. What are the key synthetic routes and critical reaction parameters for synthesizing 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-oxadiazole ring, followed by alkylation and amide coupling. Critical parameters include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile are commonly used for their polarity and ability to dissolve intermediates .

- Catalysts : K₂CO₃ or similar bases facilitate nucleophilic substitutions, particularly in alkylation steps .

- Temperature control : Room temperature for initial coupling, with elevated temperatures (60–80°C) for cyclization reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Example Synthetic Protocol

| Step | Reaction Type | Conditions | Yield | Evidence |

|---|---|---|---|---|

| 1 | Oxadiazole formation | DMF, 80°C, 12h | 65% | |

| 2 | Alkylation | K₂CO₃, RT, 6h | 78% | |

| 3 | Amide coupling | DCM, EDC/HOBt, 24h | 70% |

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, pyrazole, and benzamide groups) .

- IR spectroscopy : Confirmation of amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 329.38) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How can synthetic scalability be optimized while maintaining yield and purity?

Strategies include:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., for oxadiazole formation) .

- Automated purification : Flash chromatography systems with gradient elution enhance reproducibility .

- Solvent recycling : Recovery of DMF via distillation reduces costs and environmental impact .

Q. Challenges in Scale-Up

- Exothermic reactions : Oxadiazole cyclization requires precise temperature control to avoid decomposition .

- Byproduct formation : Unreacted intermediates (e.g., thiols) must be removed via iterative washing .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or target specificity. Methodological recommendations:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with targets like kinases or GPCRs .

- Dose-response validation : EC₅₀/IC₅₀ values should be replicated across ≥3 independent experiments .

Q. Example Data Conflict Resolution

| Study | Reported IC₅₀ (μM) | Assay Type | Evidence |

|---|---|---|---|

| A | 0.25 | Enzyme inhibition | |

| B | 1.8 | Cell viability | |

| Resolution: Differences due to cell membrane permeability or off-target effects in Study B. |

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for benzamides) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Core modifications : Substitute the chloro group with fluoro to improve metabolic stability .

- Oxadiazole ring replacement : Test 1,3,4-thiadiazole analogs to evaluate heterocycle effects on target binding .

- Side-chain optimization : Introduce methylthio or nitro groups to the benzamide moiety for π-π stacking .

Q. SAR Case Study

| Derivative | Modification | IC₅₀ (μM) | Evidence |

|---|---|---|---|

| Parent | None | 0.25 | |

| A | Fluoro | 0.12 | |

| B | Thiadiazole | 0.45 |

Q. What computational tools predict pharmacokinetic properties for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.